molecular formula C24H22N2O2 B12555291 [4-(Diphenylmethylidene)piperidin-1-yl](1-oxo-1lambda~5~-pyridin-4-yl)methanone CAS No. 142404-47-5

[4-(Diphenylmethylidene)piperidin-1-yl](1-oxo-1lambda~5~-pyridin-4-yl)methanone

Cat. No.: B12555291
CAS No.: 142404-47-5
M. Wt: 370.4 g/mol
InChI Key: IMBRWYCALNPAMV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethylidene)piperidin-1-ylmethanone typically involves the reaction of piperidine derivatives with diphenylmethylidene and pyridin-4-yl methanone precursors. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions. The process may also involve steps like purification through column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize reaction conditions and reduce production time .

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylmethylidene)piperidin-1-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted piperidine derivatives .

Scientific Research Applications

4-(Diphenylmethylidene)piperidin-1-ylmethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Diphenylmethylidene)piperidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(Diphenylmethylidene)piperidin-1-ylmethanone apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses .

Properties

CAS No.

142404-47-5

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

(4-benzhydrylidenepiperidin-1-yl)-(1-oxidopyridin-1-ium-4-yl)methanone

InChI

InChI=1S/C24H22N2O2/c27-24(22-13-17-26(28)18-14-22)25-15-11-21(12-16-25)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,13-14,17-18H,11-12,15-16H2

InChI Key

IMBRWYCALNPAMV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=[N+](C=C4)[O-]

Origin of Product

United States

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